molecular formula C13H18O B1266572 alpha-Cyclopropyl-4-isopropylbenzyl alcohol CAS No. 75024-29-2

alpha-Cyclopropyl-4-isopropylbenzyl alcohol

Cat. No.: B1266572
CAS No.: 75024-29-2
M. Wt: 190.28 g/mol
InChI Key: HNDQBKBGKHSREF-UHFFFAOYSA-N
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Description

Alpha-Cyclopropyl-4-isopropylbenzyl alcohol is an organic compound characterized by the presence of a cyclopropyl group and an isopropyl group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyclopropyl-4-isopropylbenzyl alcohol can be synthesized through a diazotization reaction. The process involves the reaction of alpha-cyclopropyltoluene with sodium nitrite to form the corresponding diazonium compound. This intermediate is then reacted with isopropyl borate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale diazotization and subsequent reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl isopropylbenzyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl isopropylbenzaldehyde or cyclopropyl isopropylbenzyl ketone.

    Reduction: Formation of cyclopropyl isopropylbenzyl derivatives.

    Substitution: Formation of various substituted benzyl compounds.

Scientific Research Applications

Alpha-Cyclopropyl-4-isopropylbenzyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Cyclopropyl-4-isopropylbenzyl alcohol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Isopropylbenzyl alcohol: Shares structural similarities but lacks the cyclopropyl group.

    Alpha-Isopropylbenzyl alcohol: Similar structure but without the cyclopropyl substitution.

Uniqueness: Alpha-Cyclopropyl-4-isopropylbenzyl alcohol is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cyclopropyl-(4-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBKBGKHSREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250288
Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75024-29-2
Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-4-isopropylbenzyl alcohol
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Record name NSC163152
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Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
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Record name α-cyclopropyl-4-isopropylbenzyl alcohol
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